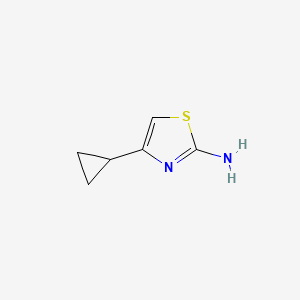

4-Cyclopropylthiazol-2-amine

Description

The exact mass of the compound 4-Cyclopropylthiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyclopropylthiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylthiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPNVCRMNYEMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350136 | |

| Record name | 4-Cyclopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324579-90-0 | |

| Record name | 4-Cyclopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclopropylthiazol-2-amine synthesis pathways

An In-depth Technical Guide: Synthesis Pathways for 4-Cyclopropylthiazol-2-amine

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a valuable component in drug design. This technical guide provides a comprehensive overview of the principal synthetic pathway to 4-cyclopropylthiazol-2-amine, a key building block for advanced pharmaceutical intermediates. We will delve into the mechanistic details of the Hantzsch thiazole synthesis, provide validated, step-by-step protocols for the synthesis of requisite precursors, and offer field-proven insights into experimental choices and optimization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible methodology for the synthesis of this important compound.

The Strategic Importance of the 2-Aminothiazole Scaffold

Thiazoles and their derivatives are foundational structures in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole core, in particular, is a bioisostere for various functional groups and is present in pharmaceuticals such as the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam. The cyclopropyl group at the 4-position introduces conformational rigidity and metabolic stability, often enhancing the pharmacological profile of the parent molecule.[3] Consequently, reliable and scalable access to 4-cyclopropylthiazol-2-amine is a critical objective for synthetic and medicinal chemists.

Retrosynthetic Strategy: A Focus on the Hantzsch Synthesis

The most direct and widely adopted method for constructing the 2-amino-4-substituted thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[4] This powerful reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, 4-cyclopropylthiazol-2-amine, the retrosynthetic analysis logically disconnects the thiazole ring into two key synthons: thiourea and 1-bromo-1-cyclopropylethanone .

Caption: Retrosynthetic analysis of 4-cyclopropylthiazol-2-amine.

While thiourea is a readily available commodity chemical, the α-bromoketone precursor is not. Therefore, a complete synthetic pathway must incorporate a robust method for its preparation, which itself begins with the synthesis of cyclopropyl methyl ketone.

Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis

Understanding the mechanism of the Hantzsch synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration.[4][5][6]

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon of the α-bromoketone. This SN2 displacement of the bromide ion forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the isothiouronium salt then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: Under the typically heated reaction conditions, this intermediate readily undergoes acid-catalyzed dehydration. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The aromaticity of the final thiazole product is a strong thermodynamic driving force for the reaction, contributing to the generally high yields observed.[6]

Synthesis of Key Precursors

Pathway to Cyclopropyl Methyl Ketone

A classic and reliable method for preparing cyclopropyl methyl ketone involves the intramolecular cyclization of 5-chloro-2-pentanone using a base.[7] This method is well-documented and provides good yields of the desired ketone.

Causality: The reaction proceeds via an initial deprotonation at the α-carbon (C1), generating an enolate. This enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom (C5) to form the three-membered cyclopropane ring and displace the chloride ion. The use of a strong base like sodium hydroxide and rapid distillation of the product drives the equilibrium towards cyclization.

α-Bromination of Cyclopropyl Methyl Ketone

The conversion of cyclopropyl methyl ketone to its α-bromo derivative is the final step before the Hantzsch condensation. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the reagent of choice in modern synthesis due to its solid nature, ease of handling, and ability to maintain a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions like polybromination.[8] The reaction is typically catalyzed by an acid, which promotes the formation of the enol tautomer, the active species that reacts with the brominating agent.

Detailed Experimental Protocols

Trustworthiness Note: The following protocols are based on established literature procedures and represent a self-validating system. Adherence to stoichiometry, temperature control, and purification methods is critical for reproducibility and high purity of the final product.

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone

-

Reference: Based on the procedure by Smith, L. I., and Rogier, E. R.[7]

-

Materials:

-

5-chloro-2-pentanone

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous calcium chloride (for drying)

-

-

Procedure:

-

Prepare a 20% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.

-

Heat the NaOH solution to boiling.

-

Add 5-chloro-2-pentanone dropwise to the boiling solution over 15-20 minutes. The reaction is exothermic and will maintain boiling.

-

After the addition is complete, continue to heat under reflux for 1 hour to ensure complete cyclization.

-

Rearrange the apparatus for distillation and distill the water-ketone azeotrope from the reaction mixture.

-

Separate the organic layer from the distillate. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layer and the ether extracts. Dry the combined solution over anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the diethyl ether by distillation.

-

Distill the remaining crude product under atmospheric pressure to obtain pure cyclopropyl methyl ketone.

-

Protocol 2: Synthesis of 1-Bromo-1-cyclopropylethanone

-

Reference: General procedure for α-bromination using NBS.[8]

-

Materials:

-

Cyclopropyl methyl ketone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator (optional, for radical pathway) or p-toluenesulfonic acid (for acid-catalyzed pathway).

-

-

Procedure:

-

Dissolve cyclopropyl methyl ketone in CCl₄ or CH₂Cl₂ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or p-toluenesulfonic acid.

-

Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide.

-

After the reaction is complete (typically 1-3 hours, monitored by TLC or GC), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-cyclopropylethanone, which can be used in the next step, often without further purification.

-

Protocol 3: Hantzsch Synthesis of 4-Cyclopropylthiazol-2-amine

-

Reference: General procedure for Hantzsch synthesis.[5][6][9]

-

Materials:

-

1-Bromo-1-cyclopropylethanone

-

Thiourea

-

Ethanol or Methanol

-

5% Sodium carbonate (Na₂CO₃) solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-1-cyclopropylethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Heat the mixture at reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[6]

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 4-cyclopropylthiazol-2-amine. Recrystallization from ethanol/water may be performed for higher purity if needed.

-

Caption: Experimental workflow for the multi-step synthesis.

Summary of Yields and Conditions

The following table summarizes the typical conditions and expected outcomes for the described three-step synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Ketone Synthesis | 5-chloro-2-pentanone, NaOH | Water | Reflux | 1-2 hr | 70-80% |

| 2 | α-Bromination | Cyclopropyl Methyl Ketone, NBS | CCl₄ | Reflux | 1-3 hr | 85-95% |

| 3 | Hantzsch Synthesis | α-Bromoketone, Thiourea | Ethanol | Reflux | 2-4 hr | 80-90% |

Conclusion

The Hantzsch thiazole synthesis remains the most efficient and reliable method for the preparation of 4-cyclopropylthiazol-2-amine. By employing a straightforward three-step sequence starting from 5-chloro-2-pentanone, researchers can access this valuable building block in high overall yield. The key to success lies in the careful execution of the precursor synthesis, particularly the α-bromination step, followed by a well-controlled condensation and precipitation of the final product. This guide provides the necessary mechanistic insights and detailed protocols to empower scientists in drug discovery and development to confidently synthesize this and related 2-aminothiazole derivatives for their research programs.

References

-

Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16, 1297-1306. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 3(5), 52-57. [Link]

-

Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of thiourea-derived thiazolines. [Link]

-

Khan, I., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure & Dynamics, 41(21), 12077-12092. [Link]

-

ResearchGate. (n.d.). Synthesis of thiazole from thiourea (253–256). [Link]

-

Bagley, M. C., & Lunn, R. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1141-1145. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

-

Al-Tel, T. H. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 11(1), 64-72. [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

- Google Patents. (2016). CN105622369A - Method for preparing cyclopropyl methyl ketone.

-

Holla, B. S., et al. (2003). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Rasayan Journal of Chemistry. [Link]

- Google Patents. (1958). US2863874A - Process of preparing 2-aminothiazoles.

-

Wang, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175393. [Link]

-

PrepChem. (n.d.). Synthesis of 2-cyclopropyl-4-hydroxymethyl thiazole. [Link]

-

ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]

- Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Kumar, D., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1). [Link]

Sources

- 1. wjrr.org [wjrr.org]

- 2. asianpubs.org [asianpubs.org]

- 3. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of 4-Cyclopropylthiazol-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylthiazol-2-amine

Introduction

4-Cyclopropylthiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 4-position and an amine group at the 2-position.[1] The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and bioactive molecules.[2][3] The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of 4-Cyclopropylthiazol-2-amine, intended for researchers and professionals in the field of drug discovery and development.

Chemical Identity and Structure

The unique arrangement of the aromatic thiazole ring, the reactive amine group, and the conformationally constrained cyclopropyl group defines the chemical behavior and biological potential of this molecule.

Chemical Structure

The structure of 4-Cyclopropylthiazol-2-amine is depicted below. The five-membered thiazole ring provides a planar, aromatic core, while the cyclopropyl group introduces a three-dimensional feature.

Caption: 2D structure of 4-Cyclopropylthiazol-2-amine.

Chemical Identifiers

A summary of the key identifiers for 4-Cyclopropylthiazol-2-amine is presented in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 4-cyclopropyl-1,3-thiazol-2-amine | [1] |

| CAS Number | 324579-90-0 | [1][4][5] |

| Molecular Formula | C₆H₈N₂S | [1][5] |

| Molecular Weight | 140.21 g/mol | [1] |

| Canonical SMILES | C1CC1C2=CSC(=N2)N | [1] |

| InChI Key | FGPNVCRMNYEMEP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for 4-Cyclopropylthiazol-2-amine is limited, properties can be inferred from its structural components and data from analogous compounds.

| Property | Value / Prediction | Discussion | Reference |

| Appearance | Solid (predicted) | Small molecule amines and thiazoles are typically solids at room temperature. | |

| Melting Point | Not available | Expected to be a solid with a defined melting point, typical for crystalline organic compounds. | |

| Boiling Point | Not available | Likely high due to hydrogen bonding capabilities of the amine group. | |

| Solubility | Soluble in DMSO | A vendor reports solubility in DMSO.[6] Solubility in aqueous media is expected to be pH-dependent due to the basic amine group. | [6] |

| pKa | ~5.0 - 6.0 (predicted) | The 2-amino group on a thiazole ring is typically weakly basic. The exact pKa influences the ionization state at physiological pH (7.4), which is crucial for receptor interaction and membrane permeability. | [7] |

| logP | ~1.5 - 2.5 (predicted) | The cyclopropyl group increases lipophilicity compared to a methyl or ethyl group. A moderate logP is often desirable for oral drug candidates to balance solubility and permeability. | [8] |

| Storage | 2-8 °C | Recommended storage condition to ensure chemical stability.[5] | [5] |

Synthesis and Purification

The synthesis of 2-aminothiazoles is most commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide.

Proposed Synthetic Pathway

For 4-Cyclopropylthiazol-2-amine, the synthesis would logically proceed by reacting 1-bromo-1-cyclopropyl-ethanone with thiourea. The α-haloketone can be prepared by the bromination of cyclopropyl methyl ketone.

Caption: Proposed Hantzsch synthesis pathway.

General Experimental Protocol: Hantzsch Synthesis

-

Reaction Setup : To a solution of thiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1-bromo-1-cyclopropyl-ethanone (1.0 equivalent).

-

Reaction Execution : Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine product.

-

Purification : Filter the resulting solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality: The Hantzsch synthesis is a robust and widely used method for creating the thiazole ring. The mechanism involves an initial nucleophilic attack by the sulfur of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[2]

Analytical Characterization

Confirming the identity and purity of synthesized 4-Cyclopropylthiazol-2-amine requires a suite of analytical techniques.

Spectroscopic Properties (Predicted)

-

¹H NMR Spectroscopy :

-

Cyclopropyl Protons : A complex multiplet in the upfield region (~0.6-1.2 ppm).

-

Thiazole Proton : A singlet for the proton at the 5-position of the thiazole ring (~6.5-7.0 ppm).

-

Amine Protons : A broad singlet for the -NH₂ protons (~5.0-7.0 ppm, chemical shift can vary with solvent and concentration).[9][10]

-

-

IR Spectroscopy :

-

N-H Stretching : Two characteristic sharp peaks for a primary amine in the 3300-3500 cm⁻¹ region.[11][12][13]

-

C=N Stretching : A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring.

-

Aromatic C-H Stretching : A peak just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching : Peaks just below 3000 cm⁻¹ for the cyclopropyl group.

-

-

Mass Spectrometry :

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 140.

-

Analytical Workflow

The following diagram outlines a standard workflow for the characterization and quality control of a synthesized batch of the target compound.

Caption: Analytical workflow for compound validation.

Biological Significance and Potential Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[3][14] Derivatives have been investigated as:

-

Anticancer Agents : Many 2-aminothiazole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including kinase inhibition and disruption of microtubule dynamics.[1][14][15] Dasatinib, a clinically used leukemia drug, features this core structure.[14]

-

Antimicrobial Agents : The thiazole ring is present in several antimicrobial compounds, and new derivatives are continuously explored as potential antibiotics to combat resistant strains.[1]

-

Enzyme Inhibitors : The nitrogen and sulfur atoms in the thiazole ring can act as key binding elements (pharmacophores) for interaction with enzyme active sites.[1]

-

Anti-inflammatory Agents : Some thiazole derivatives have shown potential as anti-inflammatory and analgesic agents, often through the inhibition of enzymes like COX and LOX.[16]

The presence of the cyclopropyl group on 4-Cyclopropylthiazol-2-amine makes it an attractive candidate for screening in these therapeutic areas, as this group can enhance binding affinity and improve metabolic stability compared to simple alkyl substituents.

Safety and Handling

As with any research chemical, 4-Cyclopropylthiazol-2-amine must be handled by technically qualified individuals in a laboratory setting.

-

GHS Hazard Statements :

-

Recommended Precautions :

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[5]

-

This compound is intended for research and development use only and is not for human, veterinary, or cosmetic applications.[17]

Conclusion

4-Cyclopropylthiazol-2-amine is a valuable building block for medicinal chemistry, combining the biologically active 2-aminothiazole core with a metabolically robust cyclopropyl group. Its physicochemical properties make it a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the potential of this compelling molecule.

References

-

National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]

-

Gouda, M. A., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Ullah, H., et al. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dihydro-2-thiazolamine. PubChem. [Link]

-

Li, Y., et al. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE. [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

-

El-Gamal, M. I., et al. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]

-

Lapinski, L., et al. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]

-

ResearchGate. (2025, December 12). (PDF) Study of the composition of amines using IR spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-4-propan-2-yl-1,3-thiazol-5-amine. PubChem. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclopropylpropan-2-amine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolamine. PubChem. [Link]

-

CDMS.net. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. [Link]

-

CDMS.net. (2018, September 10). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. [Link]

-

SpectraBase. (n.d.). (2-Amino-2-methyl-propyl)-cyclohexyl-amine - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. Buy 4-Cyclopropylthiazol-2-amine | 324579-90-0 [smolecule.com]

- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-Cyclopropyl-4-propan-2-yl-1,3-thiazol-5-amine | C9H14N2S | CID 62076846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]

- 11. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 324579-90-0 4-Cyclopropylthiazol-2-amine AKSci Y8725 [aksci.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Cyclopropylthiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide delves into the potential mechanism of action of a specific derivative, 4-Cyclopropylthiazol-2-amine. While direct, comprehensive studies on this molecule are not extensively documented in publicly available literature, a robust understanding of its potential biological activities can be extrapolated from the well-established pharmacology of the 2-aminothiazole class and the unique physicochemical properties imparted by the cyclopropyl moiety. This document synthesizes current knowledge to propose likely mechanisms, focusing on anticancer and anti-inflammatory pathways, and provides a detailed experimental framework for researchers to elucidate its precise molecular interactions and cellular effects.

Introduction: The 2-Aminothiazole Scaffold and the Significance of the Cyclopropyl Group

The 2-aminothiazole core is a versatile heterocyclic motif that forms the basis for a wide array of therapeutic agents, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][4] Its ability to engage in various biological interactions has cemented its importance in drug discovery.

The subject of this guide, 4-Cyclopropylthiazol-2-amine, is distinguished by a cyclopropyl group at the 4-position of the thiazole ring. The inclusion of a cyclopropyl group is a strategic decision in modern drug design, known to confer several advantageous properties:

-

Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]

-

Increased Potency and Receptor Binding: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a bioactive conformation, promoting a more favorable and entropically stable interaction with its biological target.[6][7]

-

Improved Pharmacokinetic Profile: This moiety can increase brain permeability and reduce plasma clearance, contributing to a more desirable in vivo profile.[8]

This guide will, therefore, explore the probable mechanisms of action of 4-Cyclopropylthiazol-2-amine by first examining the known biological roles of the 2-aminothiazole scaffold and then considering how the cyclopropyl substituent may refine and enhance these activities.

Part 1: Postulated Mechanisms of Action Based on the 2-Aminothiazole Scaffold

The biological effects of 2-aminothiazole derivatives are diverse. Based on extensive literature, the most prominent and well-documented therapeutic potentials are in oncology and inflammation.

Potential Anticancer Mechanisms

The 2-aminothiazole scaffold is a frequent feature in potent anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[9] The potential anticancer activity of 4-Cyclopropylthiazol-2-amine can be hypothesized to occur through several interconnected mechanisms.

A primary mechanism for the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of protein tyrosine kinases (PTKs), which are critical regulators of cellular proliferation, survival, and migration and are often dysregulated in cancer.[10]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key transducer of angiogenic signals. Its inhibition is an effective anti-cancer strategy. Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors.[10]

-

PI3Kα Inhibition: The PI3K/Akt signaling pathway is a crucial mediator of cell growth and survival. A number of 2-aminobenzothiazole compounds have been shown to be potent inhibitors of the PI3Kα kinase.[10]

The inhibition of these kinases by 4-Cyclopropylthiazol-2-amine would block downstream signaling, leading to decreased tumor growth and angiogenesis.

Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[11] This is often achieved by modulating the balance of the Bcl-2 family of proteins. A potential mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to mitochondrial permeabilization, cytochrome c release, and the activation of the caspase cascade.[11]

In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at key checkpoints.[11] Flow cytometry analyses of cells treated with various 2-aminothiazole derivatives have shown accumulation in the G0/G1 or G2/M phases of the cell cycle, preventing entry into mitosis.[11]

Table 1: Representative In Vitro Cytotoxicity of Various 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |

This table is a compilation of data from reference[11] and serves to illustrate the general potency of the compound class.

Figure 1: Hypothetical anticancer signaling pathway for 4-Cyclopropylthiazol-2-amine.

Potential Anti-inflammatory Mechanisms

The 2-aminothiazole scaffold is also integral to compounds with significant anti-inflammatory properties. The mechanism likely involves the inhibition of key enzymes in inflammatory pathways.

Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Several 2-aminothiazole derivatives have been reported to be dual inhibitors of COX and 15-LOX, suggesting a broad-spectrum anti-inflammatory effect.[1][12] Inhibition of these enzymes would reduce the production of inflammatory mediators, thereby alleviating the inflammatory response.

While direct evidence for 4-Cyclopropylthiazol-2-amine is pending, related thiazole derivatives have been shown to suppress inflammation by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Inhibition of IKKβ phosphorylation by these compounds prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α and IL-1β.

Figure 2: Postulated anti-inflammatory signaling pathway for 4-Cyclopropylthiazol-2-amine.

Part 2: A Proposed Experimental Framework for Elucidating the Mechanism of Action

To move from postulated to confirmed mechanisms, a systematic experimental approach is required. The following protocols provide a logical workflow for characterizing the biological activity of 4-Cyclopropylthiazol-2-amine.

Figure 3: A logical experimental workflow for MoA elucidation.

Initial Phenotypic Screening

The first step is to determine the primary biological effect of the compound in cellular models.

Protocol 1: Broad-Spectrum Antiproliferative Assay (CCK-8)

-

Objective: To assess the cytotoxic or cytostatic effects of 4-Cyclopropylthiazol-2-amine across a panel of human cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed various cancer cell lines (e.g., A549-lung, MCF-7-breast, K562-leukemia) in 96-well plates at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of 4-Cyclopropylthiazol-2-amine in culture medium. Treat the cells with a range of concentrations for 72 hours.[13] Include a vehicle control (e.g., DMSO).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

Target Identification and Validation

If the compound shows significant antiproliferative activity, the next step is to identify its direct molecular target(s).

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

-

Objective: To identify cellular proteins that physically bind to 4-Cyclopropylthiazol-2-amine.

-

Methodology:

-

Cell Lysis: Prepare a total protein lysate from a sensitive cell line identified in Protocol 1.[14]

-

Compound Incubation: Divide the lysate into two aliquots. Treat one with 4-Cyclopropylthiazol-2-amine (at a concentration known to be effective) and the other with a vehicle control. Incubate at room temperature for 1 hour.[14]

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a set time (e.g., 30 minutes). The principle is that a protein bound to the drug will be protected from proteolytic digestion.[14]

-

Quench and Analyze: Stop the digestion by adding a protease inhibitor and heating.

-

Visualization: Run the digested lysates on an SDS-PAGE gel. A protein band that is present or more intense in the drug-treated lane compared to the control lane is a candidate target.

-

Identification: Excise the protected band and identify the protein using mass spectrometry.

-

Pathway Analysis and Mechanism Confirmation

Once a target is validated, the final step is to confirm its effect on downstream cellular pathways.

Protocol 3: Apoptosis Assay via Annexin V/PI Staining

-

Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with 4-Cyclopropylthiazol-2-amine at its IC50 concentration for 24-48 hours.[13]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15-20 minutes.[13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

-

Conclusion

4-Cyclopropylthiazol-2-amine is a compound of significant interest due to its foundation on the versatile 2-aminothiazole scaffold and the inclusion of a strategically important cyclopropyl group. While its precise mechanism of action awaits direct experimental confirmation, a strong hypothesis based on extensive research into related analogues points toward potent anticancer and anti-inflammatory activities. These effects are likely mediated through the inhibition of key enzymes such as protein kinases (VEGFR-2, PI3K), COX, and LOX, leading to the induction of apoptosis, cell cycle arrest, and suppression of inflammatory signaling pathways. The cyclopropyl moiety is expected to enhance these activities by improving metabolic stability and binding affinity.

The experimental framework provided in this guide offers a clear and logical path for researchers to systematically investigate these hypotheses, moving from broad phenotypic effects to specific target identification and pathway elucidation. Such studies are critical to unlocking the full therapeutic potential of 4-Cyclopropylthiazol-2-amine and advancing it as a candidate for further drug development.

References

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Ample Organics. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Ample Organics. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Retrieved from [Link]

-

Li, W., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Gencer, M., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry. [Link]

-

Arslan, O., et al. (2018). In Vitro Inhibition Effects of 2-Amino Thiazole Derivatives on Lactoperoxidase Enzyme Activity. ResearchGate. Retrieved from [Link]

-

Creative Biolabs. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Creative Biolabs. Retrieved from [Link]

-

Kesicki, E. A., et al. (2020). New 2-aminothiazole analogues (158-178) described by Kesicki et al., 2020. ResearchGate. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Sharma, P., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1259-1296. [Link]

-

Zhang, Y., et al. (2018). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. ResearchGate. Retrieved from [Link]

-

Singh, P., et al. (2019). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. Retrieved from [Link]

-

Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Retrieved from [Link]

-

News-Medical.Net. (2022). In vitro functional assays to augment immunotherapy research. News-Medical.Net. Retrieved from [Link]

-

Wang, Y., et al. (2023). Siji Kangbingdu Mixture Ameliorates LPS-Induced Acute Lung Injury by D. Journal of Inflammation Research. [Link]

-

Luo, Z., et al. (2022). Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia. Frontiers in Pharmacology. [Link]

-

Li, Y., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Biochemistry and Molecular Biology Education. [Link]

-

Eurofins DiscoverX. (2023, September 19). Functional Assays for the Development of Agonistic Antibodies [Video]. YouTube. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. nbinno.com [nbinno.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold and the Significance of the Cyclopropyl Moiety

An In-Depth Technical Guide to the Biological Activity of 4-Cyclopropylthiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 4-cyclopropylthiazol-2-amine derivatives. As a Senior Application Scientist, the following content is structured to deliver not just data, but actionable insights, grounded in established scientific principles and methodologies. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in a variety of natural products like vitamin B1 (thiamine) and in numerous approved pharmaceuticals, including the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin.[1][2][3] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5]

The focus of this guide, the 4-cyclopropylthiazol-2-amine scaffold, introduces a unique structural feature: the cyclopropyl group. This small, strained ring is not merely a passive substituent. Its distinct electronic and steric properties can significantly influence a molecule's pharmacokinetic profile, including metabolic stability and membrane permeability.[6][7] The rigidity of the cyclopropyl group can also lock the molecule into a specific conformation, enhancing its binding affinity to biological targets.[7] This strategic combination of the proven thiazole pharmacophore with the modulating cyclopropyl group makes these derivatives a compelling area of research for novel therapeutic agents.[6]

Synthetic Strategies for 4-Cyclopropylthiazol-2-amine Derivatives

The reliable synthesis of the core scaffold and its derivatives is paramount for systematic biological evaluation. The Hantzsch thiazole synthesis remains the most prevalent and robust method for constructing the 2-aminothiazole ring system.[6][8]

Core Principle of Hantzsch Synthesis: This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form the 2-aminothiazole ring.[8] The choice of the α-haloketone precursor is critical as it directly determines the substituent at the C4 position of the thiazole ring. For the synthesis of the derivatives discussed here, 1-bromo-1-cyclopropyl-ethanone would be the key starting material.

Below is a generalized workflow for the Hantzsch synthesis of a 4-cyclopropylthiazol-2-amine derivative.

Figure 1: Generalized workflow for Hantzsch thiazole synthesis.

Further derivatization can be achieved through nucleophilic substitution at the 2-amino group, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).[6]

Spectrum of Biological Activities

The 4-cyclopropylthiazol-2-amine scaffold has been investigated for several key therapeutic applications, primarily leveraging the established pharmacological potential of thiazole derivatives.

Anti-inflammatory and Analgesic Activity

Inflammation is a biological response mediated by complex signaling pathways, prominently involving the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes which produce prostaglandins and leukotrienes from arachidonic acid.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Thiazole derivatives have emerged as potent inhibitors of both COX and LOX pathways.[10][11][12]

Mechanism Insight: Studies on structurally related 4-(thiophen-2-yl)thiazol-2-amine derivatives have demonstrated potent and selective inhibition of COX-2 over COX-1.[11][12] This selectivity is a critical objective in modern anti-inflammatory drug design, as COX-1 inhibition is associated with gastrointestinal side effects, while COX-2 is primarily upregulated at sites of inflammation. The thiazole core is believed to effectively bind to the active sites of these enzymes.[12]

Figure 2: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.

Quantitative Data Summary: The following table summarizes the in vitro inhibitory activity of representative 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which serve as structural analogs to inform the potential of cyclopropyl-containing counterparts.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

| 5d | 85.50 | 0.76 | 23.08 | 112 | [11] |

| 5e | 99.80 | 0.80 | 38.46 | 124 | [11] |

| Aspirin | 15.32 | - | - | - | [11] |

| Celecoxib | - | 0.05 | - | - | [11] |

| Zileuton | - | - | 11.00 | - | [11] |

| Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivatives. |

Anticancer Activity

The development of novel chemotherapeutic agents with improved efficacy and selectivity remains a high priority. Thiazole derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, and leukemia.[13][14]

Mechanism Insight: The anticancer effects of thiazoles are often multifactorial. They have been shown to induce apoptosis, inhibit key signaling pathways involved in cell proliferation, and target specific enzymes. For example, some 2-aminothiazole derivatives have shown potent inhibitory effects against GMP synthetase, an enzyme crucial for DNA synthesis.[14] Molecular docking studies suggest that the thiazole ring can form key interactions within the binding pockets of target proteins.

Quantitative Data Summary: The table below presents the cytotoxic activity of representative 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF7 human breast cancer cell line.

| Compound | GI₅₀ (µM) against MCF7 | Reference |

| p2 | 1.1 | |

| p3 | 1.5 | |

| p4 | 1.9 | |

| 5-Fluorouracil (Standard) | 0.8 | |

| Table 2: In Vitro Anticancer Activity of Thiazole Derivatives. |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. The thiazole scaffold is a component of several clinically used antibiotics and antifungals.[3][15] Derivatives of 2-aminothiazole have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][16]

Mechanism Insight: The precise mechanism of antimicrobial action can vary, but it is often attributed to the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of many thiazole derivatives facilitates their passage through microbial cell membranes.

Experimental Protocols and Methodologies

To ensure reproducibility and reliability, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 4-cyclopropylthiazol-2-amine derivatives.

Protocol: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (Analog Model)

This multi-step protocol is adapted from established literature and serves as a template that can be modified for a cyclopropyl analog by substituting the starting ketone.[10][12]

Rationale: This procedure follows the Hantzsch synthesis pathway. Bromination of the α-carbon of the ketone creates the necessary electrophilic site for cyclization with thiourea. Each step includes purification to ensure the intermediate's integrity before proceeding, which is crucial for achieving a good final yield.

Step-by-Step Methodology:

-

Step 1: Bromination of the Ketone.

-

Dissolve 1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) in diethyl ether.

-

Add bromine (1.0 equivalent) dropwise at room temperature and stir until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.

-

-

Step 2: Hantzsch Cyclization.

-

Dissolve the crude brominated product (1.0 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution.

-

Reflux the mixture at 80°C for 3-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

-

-

Step 3: Purification.

-

Filter the resulting solid precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

-

-

Step 4: Characterization.

-

Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[15]

-

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay to determine the IC₅₀ value of a test compound against COX-2.

Rationale: This assay measures the peroxidase activity of COX. The enzyme oxidizes a chromogenic substrate, and the resulting color change is measured spectrophotometrically. An inhibitor will reduce the rate of this reaction, allowing for quantification of its potency. Using a known selective inhibitor like Celecoxib as a positive control validates the assay's performance.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Reconstitute the COX-2 enzyme and the heme cofactor according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of assay buffer to each well.

-

Add 10 µL of heme to all wells.

-

Add 10 µL of the diluted test compound or control (DMSO for negative control, Celecoxib for positive control).

-

Add 10 µL of COX-2 enzyme solution and mix. Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of arachidonic acid substrate solution.

-

-

Data Collection:

-

Immediately measure the absorbance at 570 nm using a plate reader.[10]

-

Take readings every minute for 5-10 minutes.

-

-

Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Protocol: In Vitro Anticancer MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust method to quantify the cytotoxic effects of a compound.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF7) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a standard drug (e.g., 5-Fluorouracil).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Figure 3: General workflow for the biological screening of new derivatives.

Conclusion and Future Perspectives

Derivatives of 4-cyclopropylthiazol-2-amine represent a promising class of compounds with a demonstrated potential for broad biological activity. The strategic incorporation of the cyclopropyl group onto the pharmacologically active thiazole core provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. The existing literature on analogous structures strongly supports their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on synthesizing and screening a broader library of 4-cyclopropylthiazol-2-amine derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile. Advanced studies should aim to elucidate the precise molecular mechanisms of action for the most potent compounds and validate the in vitro findings through well-designed in vivo animal models for inflammation, cancer, and infectious diseases. The integration of computational tools, such as molecular docking and ADME prediction, will be invaluable in guiding the rational design of the next generation of therapeutics based on this versatile scaffold.

References

-

Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Chemistry. Available from: [Link]

-

Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available from: [Link]

-

Ghumare, R. R., & Lambe, S. V. (2022). A Review on Thiazole Scaffolds and its Biological Activity. International Journal of Research and Publication and Reviews. Available from: [Link]

-

Olszewska, P., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available from: [Link]

-

Jan, M. S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]

-

Kleszcz, R., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences. Available from: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity screening of compounds 4d, 4g, 4k, 4l, 4n, 4p and 4s: acute inflammation. Available from: [Link]

-

Jan, M. S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. Available from: [Link]

-

Jan, M. S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available from: [Link]

-

Khalifa, M. E., & Ismail, M. A. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

-

Holota, Y., et al. (2023). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. Available from: [Link]

-

Kumar, A., et al. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry. Available from: [Link]

-

El-Daly, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

-

Gümüş, M., & Yakan, M. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

-

Alanazi, A. M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available from: [Link]

-

Abdallah, M. A., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica. Available from: [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available from: [Link]

-

Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. Available from: [Link]

-

Tran, T. D., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. ijrpr.com [ijrpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 4-Cyclopropylthiazol-2-amine | 324579-90-0 [smolecule.com]

- 7. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 4-Cyclopropylthiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and synthesis of a promising class of compounds: 4-cyclopropylthiazol-2-amine analogs. We will delve into the rationale behind the incorporation of the cyclopropyl moiety, explore established and modern synthetic pathways, detail experimental protocols, and discuss the principles of structure-activity relationship (SAR) studies crucial for optimizing therapeutic potential. This document is intended to serve as a practical and insightful resource for researchers engaged in the design and development of novel thiazole-based therapeutics.

Introduction: The Therapeutic Significance of the Thiazole Scaffold

The five-membered heterocyclic ring containing sulfur and nitrogen, known as thiazole, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][4] The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule to enhance biological activity and pharmacokinetic profiles.[3]

The 2-aminothiazole moiety, in particular, is a common feature in many biologically active compounds and serves as a versatile building block for the synthesis of more complex molecules.[5][6] However, it is also recognized as a potential "frequent hitter" in high-throughput screening, necessitating careful validation of its biological targets.[5][7]

The Cyclopropyl Moiety: A Unique Structural Element

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry. This small, strained ring system imparts unique conformational rigidity and metabolic stability. Its pseudo-unsaturated character allows it to engage in electronic interactions with biological targets, often leading to enhanced binding affinity and potency. Furthermore, the cyclopropyl group can favorably influence a molecule's lipophilicity and metabolic profile, improving its drug-like properties.

The strategic placement of a cyclopropyl group at the 4-position of the thiazole ring in 4-cyclopropylthiazol-2-amine creates a novel chemical space with the potential for unique biological activities.

Synthetic Strategies for 4-Cyclopropylthiazol-2-amine and its Analogs

The synthesis of 4-substituted-2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis.[8][9] This robust and versatile reaction has been a mainstay in heterocyclic chemistry for over a century.

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8] For the synthesis of 4-cyclopropylthiazol-2-amine, the key starting materials are a suitable α-halocyclopropylketone and thiourea.

Core Reaction:

The mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]

-

Reactant Preparation: Dissolve the α-halocyclopropylketone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent, such as ethanol or methanol.

-

Reaction: Heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) to precipitate the product.[10]

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Table 1: Representative Solvents and Bases for Hantzsch Synthesis

| Solvent | Base | Typical Reaction Temperature |

| Ethanol | Sodium Bicarbonate | Reflux (~78 °C) |

| Methanol | Sodium Carbonate | Reflux (~65 °C) |

| Isopropanol | Triethylamine | 80 °C |

Note: The choice of solvent and base can influence reaction time and yield. Acidic conditions can sometimes alter the regioselectivity of the reaction.[11]

Modern Synthetic Methodologies

While the Hantzsch synthesis remains highly effective, modern organic chemistry offers several alternative and complementary approaches for the synthesis of thiazole derivatives.[12] These methods may offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

One such approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[13]

-

Reactant Mixture: Combine the α-halocyclopropylketone (1.0 eq) and N-substituted thiourea (1.1 eq) in a microwave-safe reaction vessel with a minimal amount of a high-boiling point solvent (e.g., ethanol, DMF).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).

-

Work-up and Purification: Follow the same work-up and purification procedures as described for the conventional Hantzsch synthesis.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-cyclopropylthiazol-2-amine analogs via the Hantzsch reaction.

Structure-Activity Relationship (SAR) Studies

Once a series of 4-cyclopropylthiazol-2-amine analogs has been synthesized, the next critical step is to evaluate their biological activity and establish a structure-activity relationship (SAR).[14] SAR studies aim to identify the key structural features responsible for the observed biological effects and to guide the design of more potent and selective compounds.[14][15][16]

Key Modification Points for SAR Exploration

For 4-cyclopropylthiazol-2-amine analogs, several positions on the molecule can be systematically modified to probe the SAR.

-

The 2-Amino Group: The primary amine at the 2-position is a key handle for derivatization. It can be acylated, alkylated, or incorporated into various functional groups to explore interactions with the biological target.[4][13]

-

The Cyclopropyl Group: While the core focus is on 4-cyclopropyl analogs, minor modifications to the cyclopropyl ring (e.g., substitution) can be explored, although this is synthetically more challenging.

-

The 5-Position of the Thiazole Ring: The 5-position can be substituted with various groups to probe steric and electronic requirements at this position.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. synarchive.com [synarchive.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Cyclopropylthiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Cyclopropylthiazol-2-amine (CAS No. 324579-90-0). In the absence of publicly available experimental spectra, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering well-founded predictions for its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established principles of spectroscopic interpretation and analysis of analogous structures. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring and validating this data, ensuring a self-validating framework for future research.

Introduction